molecular formula C10H9N3O2 B14868878 5-(3-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid CAS No. 944897-46-5

5-(3-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B14868878
CAS No.: 944897-46-5
M. Wt: 203.20 g/mol
InChI Key: HSAJDNNMKVQGLK-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce triazole amines. Substitution reactions can introduce various functional groups onto the triazole ring, enhancing its chemical diversity.

Scientific Research Applications

5-(3-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the 3-methylphenyl group.

    3-Methyl-1,2,4-triazole: Similar to the target compound but without the carboxylic acid group.

    4-Phenyl-1,2,4-triazole: Contains a phenyl group instead of the 3-methylphenyl group.

Uniqueness

5-(3-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the 3-methylphenyl and carboxylic acid groups. These functional groups enhance its chemical reactivity and biological activity, making it a versatile compound in various applications.

Properties

IUPAC Name

3-(3-methylphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-3-2-4-7(5-6)8-11-9(10(14)15)13-12-8/h2-5H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAJDNNMKVQGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208825
Record name 3-(3-Methylphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-46-5
Record name 3-(3-Methylphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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